N~4~-(2-bromophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide
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Overview
Description
N~4~-(2-bromophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group attached to a piperidine ring, which is further substituted with diethyl groups and dicarboxamide functionalities. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-bromophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound and a suitable nucleophile.
Attachment of Diethyl Groups: The diethyl groups are added through alkylation reactions, using diethyl halides and a strong base.
Formation of Dicarboxamide Functionalities:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2-bromophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N~4~-(2-bromophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of microbial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(2-bromophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The diethyl groups and dicarboxamide functionalities may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to the modulation of cellular processes, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Studied for its antimicrobial and antioxidant activities.
Uniqueness
N~4~-(2-bromophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both diethyl groups and dicarboxamide functionalities differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct biological effects.
Properties
IUPAC Name |
4-N-(2-bromophenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O2/c1-3-20(4-2)17(23)21-11-9-13(10-12-21)16(22)19-15-8-6-5-7-14(15)18/h5-8,13H,3-4,9-12H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVYJTPTURTPMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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